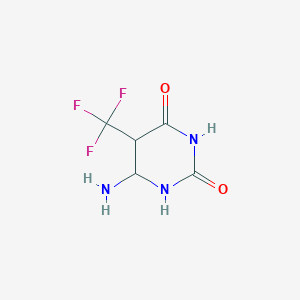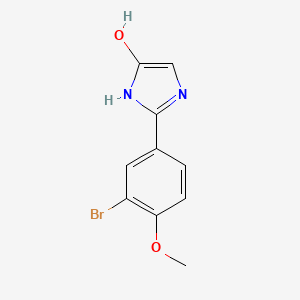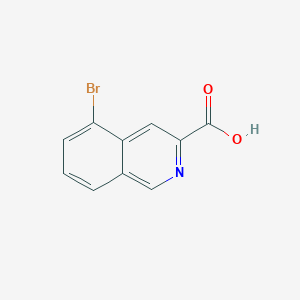![molecular formula C10H12N4O3 B1380039 ethyl 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylate CAS No. 1461704-82-4](/img/structure/B1380039.png)
ethyl 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylate
Overview
Description
“Ethyl 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylate” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered heterocyclic compound containing an oxygen atom and two nitrogen atoms . The oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of amidoximes with carboxylic acids and a wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .Molecular Structure Analysis
The molecular structure of similar compounds shows that they are solid in form . The InChI string for a similar compound is1S/C7H13N3O/c1-3-6-9-7(11-10-6)5-8-4-2/h8H,3-5H2,1-2H3 . This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the compound. Chemical Reactions Analysis
The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds show that they are solid in form . The molecular weight of a similar compound is 155.20 . The compound is likely to have similar properties.Scientific Research Applications
Antimicrobial Activity
Ethyl 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylate and its derivatives have been studied for their potential antimicrobial properties. For instance, compounds synthesized from ethyl 2-amino-4-methylthiazol-5-carboxylate, closely related to the target compound, showed notable antimicrobial activity (Mruthyunjayaswamy & Basavarajaiah, 2009). Similarly, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, another related compound, underwent selective cyclocondensation, potentially useful in the synthesis of antimicrobial agents (Lebedˈ, Mozgovaya, Kos, & Vovk, 2012).
Anticancer Potential
Research into derivatives of this compound also includes exploration of anticancer properties. For example, novel pyrazole derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate exhibited significant anticancer activity, underscoring the potential of these compounds in cancer treatment (Hafez, El-Gazzar, & Al-Hussain, 2016).
Fungicidal Activity
Additionally, the synthesis of certain derivatives, like 2-alkyl (alkythio)-5-((4-chloro)-3-ethyl-1-methyl-1H-pyrazole-5-yl)-1,3, 4-oxadiazoles (thiadiazoles), has been geared towards evaluating fungicidal activity. These compounds have shown effectiveness against Rhizoctonia solani, a significant rice disease in China, highlighting their potential in agricultural applications (Chen, Li, & Han, 2000).
Mechanism of Action
Target of Action
Ethyl 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylate is a compound that has been synthesized as part of a class of molecules known as 1,2,4-oxadiazoles . These compounds have been found to have anti-infective properties, acting against a variety of pathogens including bacteria, viruses, and parasites .
Mode of Action
The mode of action of this compound involves its interaction with its targets within the pathogen. The compound may bind to these targets, inhibiting their function and thereby disrupting essential processes within the pathogen . This could lead to the death of the pathogen or a reduction in its ability to infect and cause disease .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those that are essential for the survival and proliferation of the pathogen. By inhibiting the function of key proteins or enzymes within these pathways, the compound can disrupt the pathogen’s life cycle and prevent it from causing disease . The exact pathways affected will depend on the specific targets of the compound within the pathogen .
Pharmacokinetics
These properties will have a significant impact on the bioavailability of the compound and its ability to reach its targets within the body .
Result of Action
The result of the action of this compound is the inhibition of the pathogen’s ability to survive and proliferate. This can lead to a reduction in the severity of the infection and the symptoms experienced by the individual . The exact molecular and cellular effects will depend on the specific targets of the compound and the biochemical pathways that are affected .
Action Environment
The action of this compound can be influenced by various environmental factors. These could include the pH and temperature of the body, the presence of other compounds or medications, and the individual’s overall health status . These factors can affect the stability of the compound, its ability to reach its targets, and its overall efficacy .
Properties
IUPAC Name |
ethyl 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c1-3-16-10(15)8-4-11-14(5-8)6-9-12-7(2)13-17-9/h4-5H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJDKPSSALYJDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)CC2=NC(=NO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(4-Fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine](/img/structure/B1379956.png)
![4-[5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B1379957.png)

![2,9-Dioxa-6-azaspiro[4.5]decane](/img/structure/B1379959.png)







![1-bromo-N-[(4-methoxyphenyl)methyl]methanesulfonamide](/img/structure/B1379975.png)

![{[(3-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1379979.png)
